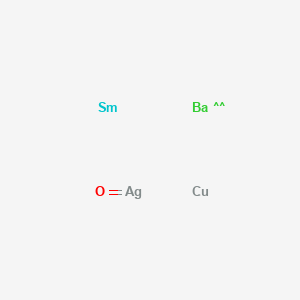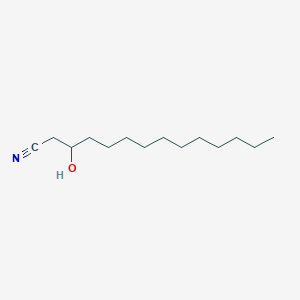
3-Hydroxytetradecanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxytetradecanenitrile is an organic compound characterized by the presence of both a hydroxyl (-OH) group and a nitrile (-CN) group attached to a tetradecane backbone. This compound is part of the hydroxynitriles family, which are known for their diverse chemical reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Nucleophilic Addition: One common method for synthesizing hydroxynitriles is the nucleophilic addition of hydrogen cyanide (HCN) to aldehydes or ketones.
Dehydration of Amides: Another method involves the dehydration of primary amides using reagents like phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of 3-Hydroxytetradecanenitrile typically involves large-scale nucleophilic addition reactions, where the precursor aldehyde or ketone is reacted with HCN in the presence of a catalyst to ensure high yield and purity .
化学反応の分析
Types of Reactions
Oxidation: Hydroxynitriles can undergo oxidation reactions to form carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.
Substitution: Reagents like thionyl chloride (SOCl2) can be used to substitute the hydroxyl group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the reagent used.
科学的研究の応用
3-Hydroxytetradecanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its role in biological pathways and its potential as a biochemical marker.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Hydroxytetradecanenitrile involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The enzyme inhibitory activity is due to its interaction with active sites of specific enzymes, thereby modulating their activity .
類似化合物との比較
Similar Compounds
2-Hydroxy-2-methylpropanenitrile: Another hydroxynitrile with similar reactivity but different structural properties.
3-Hydroxybutanenitrile: A shorter-chain hydroxynitrile with distinct chemical behavior.
Uniqueness
3-Hydroxytetradecanenitrile is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain hydroxynitriles. This makes it particularly useful in applications requiring specific hydrophobic characteristics .
特性
CAS番号 |
113576-56-0 |
|---|---|
分子式 |
C14H27NO |
分子量 |
225.37 g/mol |
IUPAC名 |
3-hydroxytetradecanenitrile |
InChI |
InChI=1S/C14H27NO/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15/h14,16H,2-12H2,1H3 |
InChIキー |
ILNUGZHDTJANGX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(CC#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Ethyl-N-(5-ethylbicyclo[2.2.1]heptan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B14298706.png)
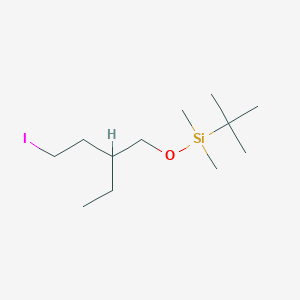
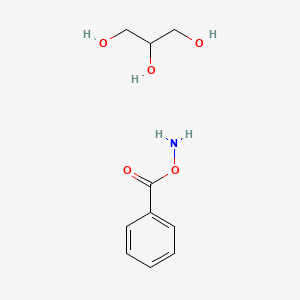
![9-[4-(Trifluoromethyl)phenyl]-9H-xanthene](/img/structure/B14298726.png)

![4-Methoxy-5-[(prop-2-yn-1-yl)oxy]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14298736.png)
![5,5'-[Ethane-1,2-diylbis(oxy)]di(benzene-1,3-diol)](/img/structure/B14298756.png)
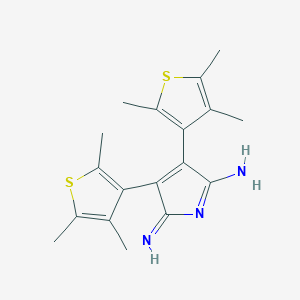
![Morpholine, 4-[bis(pentachlorophenyl)acetyl]-](/img/structure/B14298765.png)
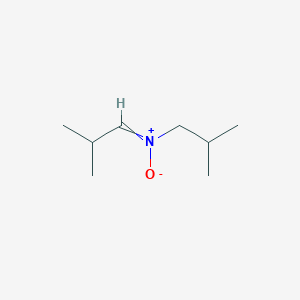
![5-Sulfanylidene-5H-[1,3]dithiolo[4,5-c][1,2]thiazole-3-carbonitrile](/img/structure/B14298768.png)
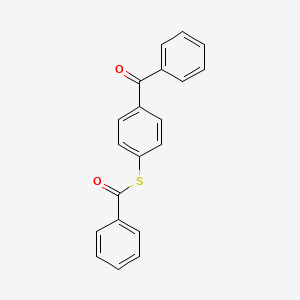
![8-Bromo-3-oxo-3H-naphtho[2,1-b]pyran-2-carbonitrile](/img/structure/B14298789.png)
